molecular formula C5H7N3O2 B1267649 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 94993-81-4

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1267649
CAS RN: 94993-81-4
M. Wt: 141.13 g/mol
InChI Key: AYMPVHVKBHXODP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, derivatives of 1H-pyrazole-3-carboxylic acid can be synthesized through a series of reactions involving oxidation, methylation, or reactions with specific reagents like acyl chlorides or aminophenol derivatives, leading to various functionalized pyrazole compounds (Duan Yuan-fu, 2011; İ. Yıldırım & F. Kandemirli, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is characterized by specific hydrogen bonding patterns and crystal packing. For example, the hydrogen-bonded chains and sheets in related methyl pyrazole derivatives highlight the importance of N-H...O and C-H...O interactions in determining the molecular conformation and stability in the solid state (J. Portilla et al., 2007).

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pyrazoles, including 3 (5)-Aminopyrazoles, are versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
  • Methods of Application : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .
  • Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Application as D-amino acid oxidase (DAO) Inhibitor

  • Scientific Field : Biochemistry
  • Summary of the Application : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
  • Methods of Application : This compound is used to inhibit DAO, thereby protecting cells from oxidative stress .
  • Results or Outcomes : 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .

Application in Structural Investigations

  • Scientific Field : Structural Chemistry
  • Summary of the Application : Pyrazoles, including 3 (5)-Aminopyrazoles, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
  • Methods of Application : A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .
  • Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in the Synthesis of Sildenafil

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide is used in the industrial synthesis of sildenafil .
  • Methods of Application : This compound is an impurity in the synthesis of Sildenafil .
  • Results or Outcomes : Sildenafil is a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Application in the Synthesis of Hexahydropyrazolo

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3-Amino-5-methylpyrazole was employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .
  • Methods of Application : This compound was used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .
  • Results or Outcomes : The synthesis resulted in the production of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .

Application in Tautomeric Stabilization

  • Scientific Field : Physical Chemistry
  • Summary of the Application : A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .
  • Methods of Application : Theoretical methods were used to investigate the role of solvents in the tautomeric stabilization .
  • Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in Green Synthesis

  • Scientific Field : Green Chemistry
  • Summary of the Application : Pyrazoles have a wide range of applications in green synthesis .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Future Directions

While specific future directions for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid were not found in the search results, the study of pyrazole derivatives continues to be a significant area of research due to their diverse pharmacological properties . Further studies could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

properties

IUPAC Name

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPVHVKBHXODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325777
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

94993-81-4
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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